6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a purine moiety attached to a tetrahydroisoquinoline core, with methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst, such as sulfuric acid, to introduce methoxy groups at the 6 and 7 positions.
Attachment of the Purine Moiety: The purine ring can be introduced through a nucleophilic substitution reaction, where a purine derivative reacts with the tetrahydroisoquinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully or partially reduced derivatives.
Scientific Research Applications
6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the purine moiety, making it less complex and potentially less biologically active.
2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may affect its chemical reactivity and biological properties.
6,7-dimethoxy-2-(9H-purin-6-yl)-isoquinoline: Similar structure but without the tetrahydroisoquinoline core, leading to different chemical and biological characteristics.
Uniqueness
6,7-dimethoxy-2-(9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the purine moiety and the tetrahydroisoquinoline core with methoxy groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(7H-purin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-5-10-3-4-21(7-11(10)6-13(12)23-2)16-14-15(18-8-17-14)19-9-20-16/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18,19,20) |
InChI Key |
GMIBRBDLRNZBCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC=NC4=C3NC=N4)OC |
Origin of Product |
United States |
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